molecular formula C15H13Cl2NO3S B2424619 Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate CAS No. 757219-96-8

Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate

Cat. No. B2424619
CAS RN: 757219-96-8
M. Wt: 358.23
InChI Key: MRBWTEJDIAVPNJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene carboxylic acid derivatives. This compound is of great interest to scientists due to its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate has potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been shown to exhibit antimicrobial and antifungal activity. It has also been investigated for its potential as an anti-inflammatory agent. In the field of organic synthesis, this compound has been used as a building block for the synthesis of other thiophene derivatives. In the field of materials science, this compound has been investigated for its potential as a semiconducting material.

Mechanism Of Action

The mechanism of action of Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal activity by inhibiting the growth of microorganisms. It is also believed that the compound exerts its anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate are not well characterized. However, studies have shown that the compound exhibits low toxicity and does not cause significant adverse effects in laboratory animals.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate in laboratory experiments is its versatility. This compound can be used as a building block for the synthesis of other thiophene derivatives, making it a useful tool for organic synthesis. Another advantage is its low toxicity, which makes it a safe compound to work with in laboratory settings. However, one limitation of using this compound is its limited solubility in some solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate. One direction is to investigate its potential as an anti-inflammatory agent in vivo. Another direction is to explore its potential as a semiconducting material for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields of research.

Synthesis Methods

The synthesis of Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate can be achieved through a multistep process. The first step involves the synthesis of 5-(4-chlorophenyl)thiophene-2-carboxylic acid, which can be achieved through the reaction of 4-chlorobenzaldehyde and thiophene-2-carboxylic acid in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethylamine to form the amide intermediate. The final product is obtained by reacting the amide intermediate with ethyl chloroformate in the presence of a base.

properties

IUPAC Name

ethyl 3-[(2-chloroacetyl)amino]-5-(4-chlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)14-11(18-13(19)8-16)7-12(22-14)9-3-5-10(17)6-4-9/h3-7H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBWTEJDIAVPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate

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